molecular formula C10H19N3 B14635809 3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile CAS No. 53464-16-7

3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile

Cat. No.: B14635809
CAS No.: 53464-16-7
M. Wt: 181.28 g/mol
InChI Key: JVTPDYMHSBHZRM-UHFFFAOYSA-N
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Description

3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a cyclohexyl ring with an amino group and a nitrile group attached to a propanenitrile chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from simple alkenes or alkynes.

    Introduction of the Amino Group: The amino group can be introduced via amination reactions, where an amine is added to the cyclohexyl ring.

    Attachment of the Propanenitrile Chain: The propanenitrile chain can be attached through nucleophilic substitution reactions, where a nitrile group is introduced to the cyclohexyl ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common methods include:

    Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms to the precursor molecules.

    High-Pressure Reactions: Conducting reactions under high pressure to increase reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Corresponding oxides or hydroxylamines.

    Reduction Products: Amines or amides.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(5-Amino-2-methylcyclohexyl)amino]butanenitrile: Similar structure with a butanenitrile chain.

    3-[(5-Amino-2-methylcyclohexyl)amino]pentanenitrile: Similar structure with a pentanenitrile chain.

Uniqueness

3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

53464-16-7

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

3-[(5-amino-2-methylcyclohexyl)amino]propanenitrile

InChI

InChI=1S/C10H19N3/c1-8-3-4-9(12)7-10(8)13-6-2-5-11/h8-10,13H,2-4,6-7,12H2,1H3

InChI Key

JVTPDYMHSBHZRM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1NCCC#N)N

Origin of Product

United States

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